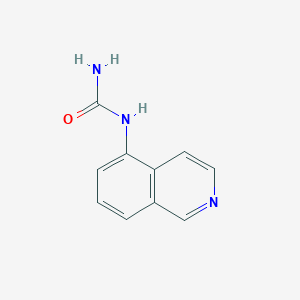
Isoquinolin-5-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinolin-5-ylurea is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a nitrogen-containing heterocyclic compound that is structurally related to quinoline. This compound is known for its potential biological activities and is of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolin-5-ylurea typically involves the reaction of 5-aminoisoquinoline with isocyanates. This reaction can be carried out under mild conditions, often at room temperature, and does not require the use of catalysts. The general reaction scheme is as follows:
[ \text{5-Aminoisoquinoline} + \text{Isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and solvents is crucial to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Isoquinolin-5-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction may produce isoquinolin-5-ylamine.
Aplicaciones Científicas De Investigación
Isoquinolin-5-ylurea has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of isoquinolin-5-ylurea involves its interaction with specific molecular targets. For example, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . The inhibition occurs through competitive binding to the active site of the enzyme, preventing the substrate from accessing the catalytic site.
Comparación Con Compuestos Similares
Isoquinolin-5-ylthiourea: Similar in structure but contains a sulfur atom instead of an oxygen atom in the urea moiety.
Isoquinolin-5-ylamine: A reduced form of isoquinolin-5-ylurea with an amine group instead of the urea moiety.
Uniqueness: this compound is unique due to its specific urea functional group, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes like tyrosinase makes it a valuable compound in medicinal chemistry research .
Propiedades
IUPAC Name |
isoquinolin-5-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)13-9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H3,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTBIKSCTKKEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({4-oxo-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2614532.png)
![1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2614533.png)
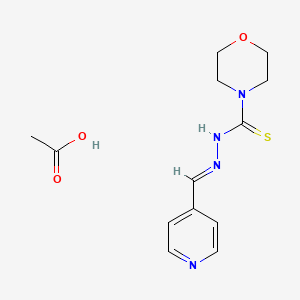
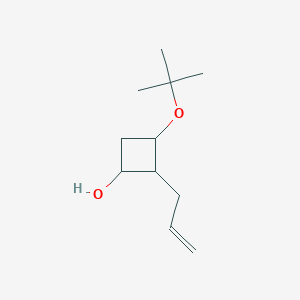
![Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B2614538.png)
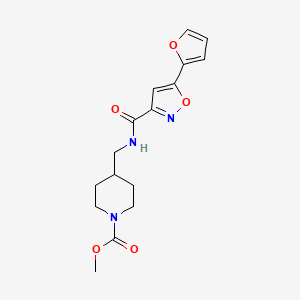
![4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2614543.png)
![4-benzyl-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2614544.png)
![2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2614548.png)
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2614549.png)
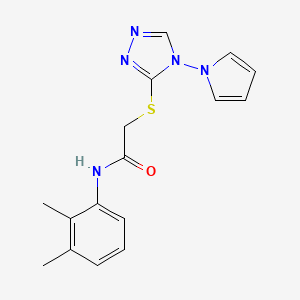
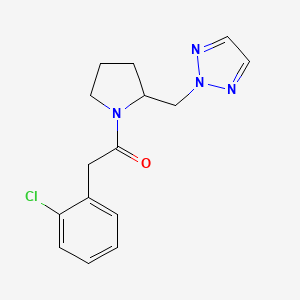
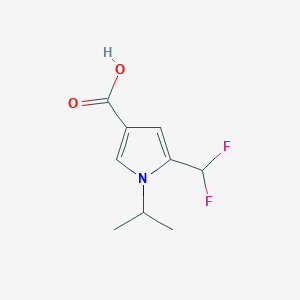
![2,5-dichloro-N-[3-(dimethylamino)spiro[3.3]heptan-1-yl]pyridine-4-carboxamide](/img/structure/B2614554.png)
